
NYC-488, Calpain Inhibitor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NYC-488, Calpain Inhibitor is a useful research compound. Its molecular formula is C19H17FN6O5S and its molecular weight is 460.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
NYC-488 is a novel calpain inhibitor that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases. This article delves into the biological activity of NYC-488, examining its mechanisms, efficacy, and implications for treatment.
Overview of Calpains
Calpains are calcium-dependent cysteine proteases implicated in various cellular processes, including apoptosis, cell cycle regulation, and synaptic plasticity. There are two primary isoforms: calpain I and calpain II , both of which have been linked to neurodegenerative conditions such as Alzheimer's disease (AD) and Huntington's disease (HD) due to their roles in protein cleavage and cellular signaling pathways .
NYC-488 acts by selectively inhibiting calpain activity, thereby preventing the proteolytic cleavage of key proteins associated with neurodegeneration. This inhibition is crucial for maintaining synaptic function and protecting neuronal integrity against calcium overload and excitotoxicity.
Key Mechanisms:
- Prevention of Protein Cleavage: NYC-488 inhibits the cleavage of proteins involved in memory and learning processes, such as DARPP-32 and CREB .
- Reduction of Amyloid-Beta Toxicity: By inhibiting calpain-mediated pathways, NYC-488 may mitigate the toxic effects of amyloid-beta peptides associated with AD .
Efficacy in Research Studies
Recent studies have highlighted the efficacy of NYC-488 in various experimental models:
- Zebrafish Model of Spinocerebellar Ataxia Type 3 (SCA3):
-
Neurodegenerative Disease Models:
- In transgenic mouse models of AD, NYC-488 demonstrated improved synaptic transmission and memory performance by restoring normal signaling pathways disrupted by calpain overactivation .
- The compound showed protective effects against neuronal death induced by excitotoxic stimuli, highlighting its potential as a neuroprotective agent .
Comparative Efficacy with Other Calpain Inhibitors
The following table summarizes the comparative efficacy of NYC-488 with other known calpain inhibitors:
Case Studies
Case Study 1: Alzheimer's Disease
In a study involving APP/PS1 transgenic mice, administration of NYC-488 resulted in a significant improvement in spatial-working memory tasks compared to untreated controls. The treatment group exhibited enhanced synaptic function and reduced levels of amyloid-beta plaques .
Case Study 2: Huntington's Disease
Research demonstrated that NYC-488 could mitigate mitochondrial dysfunction in HD models by inhibiting calpain-mediated degradation pathways. This resulted in improved neuronal survival rates and motor function .
Applications De Recherche Scientifique
Mechanism of Action of NYC-488
NYC-488 specifically inhibits calpain 1, which is crucial for modulating synaptic function and memory. Research indicates that by inhibiting calpain activity, NYC-488 can restore normal synaptic transmission and improve cognitive functions impaired by amyloid-β accumulation, a hallmark of Alzheimer's disease . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating central nervous system disorders .
Alzheimer's Disease
NYC-488 has been studied for its effects on cognitive functions in models of Alzheimer's disease. In APP/PS1 transgenic mice—an established model for AD—NYC-488 treatment resulted in improved spatial-working memory and associative fear memory. These improvements were associated with restored phosphorylation levels of the transcription factor CREB and enhanced synaptic protein localization .
Synaptic Plasticity
Research demonstrates that calpain inhibitors like NYC-488 can enhance long-term potentiation (LTP), a cellular model of learning and memory. In hippocampal slices from APP/PS1 mice treated with NYC-488, LTP was significantly improved compared to untreated controls. This suggests that calpain inhibition may counteract synaptic dysfunction caused by amyloid pathology .
Neuroprotection
Studies have shown that NYC-488 can protect against mitochondrial dysfunction and cell death in neurodegenerative contexts. By inhibiting calpain-mediated proteolysis, NYC-488 helps maintain mitochondrial integrity and neuronal viability, which is crucial for preventing disease progression .
Case Studies
Toxicological Profile
Preliminary toxicological assessments indicate that NYC-488 exhibits a favorable safety profile with minimal adverse effects at therapeutic doses. This is essential for its potential use as a long-term treatment option in chronic conditions like Alzheimer's disease .
Propriétés
IUPAC Name |
(2S,3S)-3-[[(2S)-1-[[1-(4-fluorophenyl)triazol-4-yl]methylamino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O5S/c20-10-1-3-13(4-2-10)26-7-12(24-25-26)6-21-17(27)14(5-11-8-32-9-22-11)23-18(28)15-16(31-15)19(29)30/h1-4,7-9,14-16H,5-6H2,(H,21,27)(H,23,28)(H,29,30)/t14-,15-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWMYOJQVHCYRC-JYJNAYRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CNC(=O)C(CC3=CSC=N3)NC(=O)C4C(O4)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CNC(=O)[C@H](CC3=CSC=N3)NC(=O)[C@@H]4[C@H](O4)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.